Tramadol N-oxide is a synthetic compound derived from the centrally acting analgesic Tramadol. [] It acts as a prodrug, meaning it is metabolized in the body to release the active drug, Tramadol. [] While generally N-oxides of analgesics exhibit minimal analgesic activity, Tramadol N-oxide displays significant and long-lasting antinociceptive effects in various animal models. [] This characteristic makes it a subject of interest in analgesic research.
Tramadol N-Oxide is synthesized from tramadol, which is commercially available and can also be produced through established synthetic methods. The classification of this compound falls under the category of analgesics and specifically as an opioid analgesic, albeit with a distinct mechanism of action that differentiates it from traditional opioids. Its chemical structure allows it to act on the central nervous system while minimizing the risk of addiction and other adverse effects commonly associated with opioid use .
The synthesis of Tramadol N-Oxide involves the oxidation of tramadol using an oxidizing agent such as hydrogen peroxide. The general method can be summarized as follows:
This method allows for the production of both the racemic mixture and individual enantiomers of Tramadol N-Oxide.
Tramadol N-Oxide has a complex molecular structure characterized by its specific stereochemistry. The molecular formula for Tramadol N-Oxide can be denoted as .
The detailed structural analysis reveals that the N-oxide modification enhances certain pharmacological effects while reducing others, such as respiratory depression .
Tramadol N-Oxide participates in various chemical reactions typical of N-oxides:
These reactions are crucial for understanding the compound's pharmacokinetics and dynamics.
Tramadol N-Oxide exhibits a unique mechanism of action compared to its parent compound tramadol:
Tramadol N-Oxide exhibits several notable physical and chemical properties:
Tramadol N-Oxide has several scientific applications:
Tramadol N-Oxide (chemical name: 1-[(1R,2R)-2-hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine oxide) is an oxygenated derivative of the analgesic tramadol. Its molecular formula is C₁₆H₂₅NO₃, with a molecular weight of 279.37 g/mol and a CAS Registry Number of 147441-56-3 [2] [6]. The compound features a tertiary amine oxide moiety (–N⁺(CH₃)₂O⁻) attached to the cyclohexylmethyl backbone, with a 3-methoxyphenyl group at the C1 position and a hydroxyl group at the C2 position. The structure was confirmed via high-resolution mass spectrometry (HRMS), showing a protonated molecular ion [M+H]⁺ at m/z 280.1907 (calculated: 280.1907) and characteristic fragment ions at m/z 121.0639 (C₈H₉O⁺) and 107.0493 (C₇H₇O⁺) [6]. Systematic nomenclature follows IUPAC conventions, with stereochemical descriptors (1R,2R) or (1S,2S) indicating enantiomeric forms.
Table 1: Key Identifiers of Tramadol N-Oxide
Property | Value |
---|---|
Molecular Formula | C₁₆H₂₅NO₃ |
Exact Mass | 279.1834 Da |
CAS Registry Number | 147441-56-3 |
IUPAC Name | 1-[(1R,2R)-2-hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine oxide |
SMILES | COc1cccc(c1)[C@@]2(O)CCCC[C@H]2CN+(C)[O-] |
InChIKey | HBXKSXMNNGHBEA-UHFFFAOYSA-N |
Tramadol N-Oxide is synthesized primarily through the oxidation of tramadol free base using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA) in aprotic solvents. A patented route (EP0532348B1) specifies reacting tramadol with 30% H₂O₂ in methanol at 50–60°C for 6 hours, yielding 85–90% crude product [1]. Isolation involves solvent extraction (ethyl acetate/dichloromethane), followed by chromatographic purification on silica gel. Recrystallization from ethyl acetate/dichloromethane mixtures yields high-purity (>99%) crystals [1] [9]. Alternative methods include catalytic oxidation using platinum oxide (PtO₂), though this is less efficient. Industrial-scale synthesis employs continuous-flow reactors with strict temperature control to minimize over-oxidation. The compound is characterized by melting point, nuclear magnetic resonance (NMR), and liquid chromatography–mass spectrometry (LC–MS) to verify purity [4] [9].
Table 2: Synthesis and Isolation Methods
Method | Conditions | Yield | Purification |
---|---|---|---|
H₂O₂ Oxidation | 30% H₂O₂, MeOH, 50–60°C, 6 h | 85–90% | Ethyl acetate extraction, silica gel chromatography |
m-CPBA Oxidation | m-CPBA, CH₂Cl₂, 25°C, 3 h | 78% | Dichloromethane wash, recrystallization |
Catalytic (PtO₂) Oxidation | PtO₂, H₂O₂, EtOAc, 40°C, 12 h | 65% | Filtration, solvent evaporation |
Tramadol N-Oxide retains the chiral centers of its parent compound, existing as (1R,2R)- and (1S,2S)-enantiomers. Enantiomeric separation is achieved via chiral stationary phase (CSP) liquid chromatography. The Lux Cellulose-4 column (150 × 4.6 mm, 3 µm) with isocratic elution (hexane/ethanol 96:4 v/v + 0.1% diethylamine) resolves enantiomers with a resolution factor >1.5 [3]. Tandem mass spectrometry (LC–MS/MS) coupled with CSP columns enables quantification at environmental concentrations (detection limit: 8 ng·L⁻¹ per enantiomer) [5] [3]. Stereochemical stability studies reveal that enantiomers persist differentially in aquatic environments; (1R,2R)-Tramadol N-Oxide shows longer half-lives (up to 35 days) in water/sediment systems compared to the (1S,2S)-form (half-life: 21 days) due to microbial degradation selectivity [7]. Nuclear magnetic resonance (NMR) studies confirm configuration retention during synthesis, with no observed racemization under standard conditions [1].
Table 3: Enantiomeric Differentiation Techniques
Analytical Method | Conditions | Performance |
---|---|---|
Chiral LC-Fluorescence | Lux Cellulose-4 column, hexane/ethanol/0.1% DEA | LOD: 8 ng·L⁻¹ (tramadol enantiomers) |
LC–MS/MS (APCI) | Cellulose tris-(3,5-dimethylphenylcarbamate), hexane/IPA/DEA | LOQ: <0.5 ng·mL⁻¹ (plasma) |
HRMS/MS | QTOF, CID energy: 50 eV | Fragment ions: m/z 121.0639, 107.0493 |
The persistence of enantiomers is environmentally significant. Field studies demonstrate that Tramadol N-Oxide resists biodegradation in wastewater treatment plants, with effluent concentrations reaching 325.1 ng·L⁻¹ [7]. Enantiomeric fraction (EF) analysis in river water reveals a slight enrichment of the (1R,2R)-enantiomer (EF = 0.55–0.58), suggesting stereoselective transformation processes [3] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7